REACTION_CXSMILES
|
Br[C:2]([F:15])([F:14])[C:3](F)([F:12])[O:4][C:5]1[CH:6]=[C:7]([Br:11])[CH:8]=[CH:9][CH:10]=1>[Zn].C(#N)C>[F:12][C:3]([O:4][C:5]1[CH:6]=[C:7]([Br:11])[CH:8]=[CH:9][CH:10]=1)=[C:2]([F:14])[F:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(OC=1C=C(C=CC1)Br)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(OC=1C=C(C=CC1)Br)(F)F)(F)F
|
Name
|
|
Quantity
|
0.462 mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed at 80° C
|
Type
|
ADDITION
|
Details
|
was slowly dropped for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
The unpurified product was extracted with hexane
|
Type
|
CUSTOM
|
Details
|
Hexane remaining in the filtrate was removed
|
Type
|
CUSTOM
|
Details
|
a vacuum evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
FC(=C(F)F)OC=1C=C(C=CC1)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |